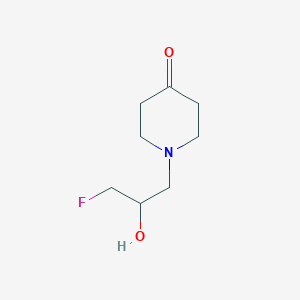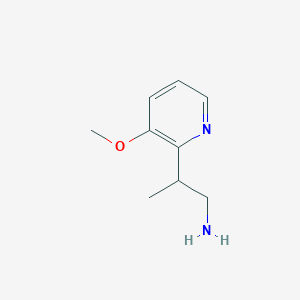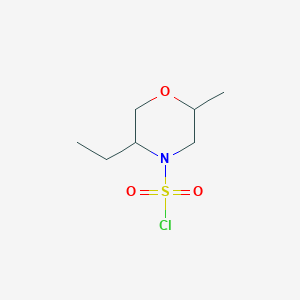
5-Ethyl-2-methylmorpholine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methylmorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₄ClNO₃S and a molecular weight of 227.71 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylmorpholine-4-sulfonyl chloride typically involves the reaction of 5-ethyl-2-methylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives .
Scientific Research Applications
5-Ethyl-2-methylmorpholine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylmorpholine-4-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonyl derivatives. These reactions can modify the properties of the target molecules, making them useful for various applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-2-methylmorpholine-4-sulfonamide
- 5-Ethyl-2-methylmorpholine-4-sulfonate
Uniqueness
5-Ethyl-2-methylmorpholine-4-sulfonyl chloride is unique due to its specific reactivity and the ability to introduce sulfonyl chloride groups into molecules. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Properties
Molecular Formula |
C7H14ClNO3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
5-ethyl-2-methylmorpholine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO3S/c1-3-7-5-12-6(2)4-9(7)13(8,10)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
BUISJLHRUWWMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(CN1S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13246926.png)
![2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13246928.png)

![(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol](/img/structure/B13246936.png)
![2-(2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13246944.png)
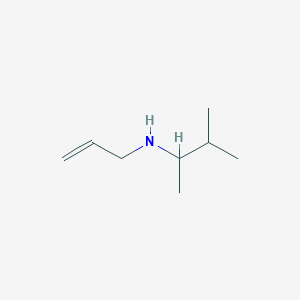
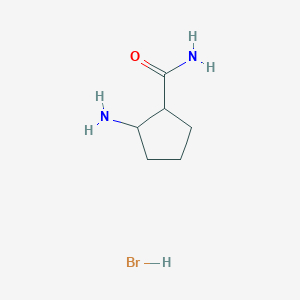
![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13246969.png)
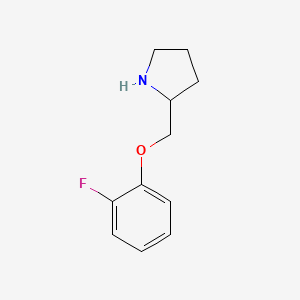
![6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione](/img/structure/B13246990.png)


